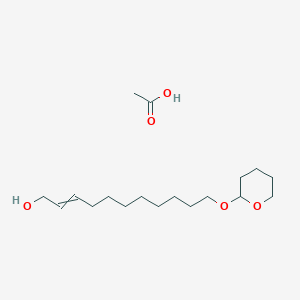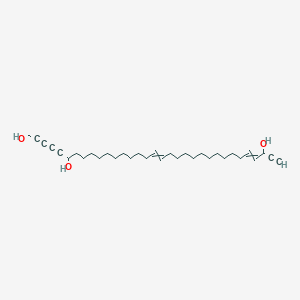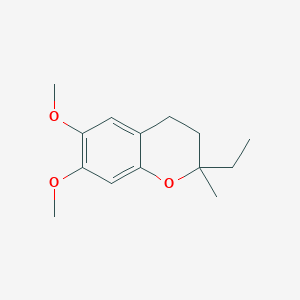
(Pentafluorophenyl)-carbonimidic dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)-carbonimidic dibromide is a chemical compound known for its unique structure and reactivity It features a pentafluorophenyl group attached to a carbonimidic dibromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)-carbonimidic dibromide typically involves the reaction of pentafluorophenyl isocyanate with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6F5NCO+Br2→C6F5NCBr2
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures with appropriate safety and efficiency measures. This includes the use of industrial reactors and purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Pentafluorophenyl)-carbonimidic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new bonds.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are used, often in anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a (Pentafluorophenyl)-carbonimidic amine derivative.
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)-carbonimidic dibromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (Pentafluorophenyl)-carbonimidic dibromide involves its reactivity with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the carbonimidic dibromide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new bonds and create complex molecules.
Comparación Con Compuestos Similares
Pentafluorophenyl isocyanate: Shares the pentafluorophenyl group but differs in its functional group.
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and are used in peptide synthesis.
Pentafluorophenol: A related compound with a hydroxyl group instead of the carbonimidic dibromide moiety.
Uniqueness: (Pentafluorophenyl)-carbonimidic dibromide is unique due to its combination of the pentafluorophenyl group and the carbonimidic dibromide moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
114564-99-7 |
|---|---|
Fórmula molecular |
C7Br2F5N |
Peso molecular |
352.88 g/mol |
Nombre IUPAC |
1,1-dibromo-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C7Br2F5N/c8-7(9)15-6-4(13)2(11)1(10)3(12)5(6)14 |
Clave InChI |
WAFLOVAOXIKLMF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)







![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)

![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
